molecular formula C24H29N3O3 B050600 6-(3,4-Dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone CAS No. 117321-77-4

6-(3,4-Dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone

Cat. No. B050600
M. Wt: 407.5 g/mol
InChI Key: OYGHXRNCHYRYRR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrimidinone ring, which is a common structure in many pharmaceuticals . The presence of the dimethoxyphenyl group suggests that it may have interesting chemical properties, as dimethoxyphenyl compounds are often used in the synthesis of pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings . The structure would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . The pyrimidinone ring, for example, could undergo reactions at the carbonyl group or at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . Factors that could influence its properties include the presence of the pyrimidinone ring, the dimethoxyphenyl group, and the other substituents .

Scientific Research Applications

  • Structural Studies and Physicochemical Characterization : Miyamae et al. (1991) studied the polymorphism of this compound, using X-ray powder diffractometry, differential scanning calorimetry, and IR spectroscopy. They determined the structures of two polymorphs, Forms A and B, and found that the molecule took an energetically reasonable conformation in both forms. The study suggests the importance of these polymorphs in the compound's physical properties and potential applications in pharmaceutical sciences (Miyamae et al., 1991).

  • Cardiovascular Pharmacology : In a study by Sudo et al. (1993), the cardiovascular effects of the compound, referred to as FK664, were examined. It was found to have vasodilating activity in both resistance and capacitance vessels and displayed a unique pharmacological profile potentially beneficial in managing congestive heart failure. The study highlighted its role as a noncatechol and nonglycoside cardiotonic agent (Sudo et al., 1993).

  • Interaction with Human Serum Proteins : Gonçalves et al. (2013) investigated a novel V(IV)O-pyrimidinone complex involving this compound. The study focused on its acid-base properties, stability in forming complexes with V(IV)O(2+), and interaction with human plasma proteins like transferrin and albumin. This research provides insights into the compound's potential biomedical applications, particularly in drug delivery and pharmacokinetics (Gonçalves et al., 2013).

  • Dimerization Properties : Beijer et al. (1998) explored the strong dimerization of ureidopyrimidones, including compounds similar to 6-(3,4-Dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone, via quadruple hydrogen bonding. This property is significant in the development of supramolecular assemblies and materials science (Beijer et al., 1998).

  • Nonlinear Optical Analysis : Dhandapani et al. (2017) conducted a study on a similar compound, focusing on its nonlinear optical properties. They used techniques like X-ray diffraction, FT-IR, FT-Raman, and NMR spectroscopy to characterize the structure and analyze the nonlinear optical response. This research contributes to the understanding of the optical properties of such compounds, which can be important in materials science and photonics (Dhandapani et al., 2017).

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity . It could potentially be used in the development of new pharmaceuticals or other biologically active compounds .

properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-1-ethyl-3-methyl-4-(2,4,6-trimethylphenyl)iminopyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-8-27-19(18-9-10-20(29-6)21(13-18)30-7)14-22(26(5)24(27)28)25-23-16(3)11-15(2)12-17(23)4/h9-14H,8H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGHXRNCHYRYRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=NC2=C(C=C(C=C2C)C)C)N(C1=O)C)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-Dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone

CAS RN

94936-90-0
Record name FK 664
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094936900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

To a suspension of 3,4-dihydro-6-(3,4-dimethoxyphenyl)-3-methyl-4-(2,4,6-trimethylphenylimino)-2(1H)-pyrimidinone (0.63 g) in N,N-dimethylformamide (15 ml) were added potassium hydroxide (0.16 g) and ethyl iodide (0.66 ml) and the mixture was stirred at ambient temperature for 4 hours. The mixture was poured into water (100 ml), and was extracted with chloroform. The extract was washed with water, dried over magnesium sulfate, and evaporated under reduced pressure. The residue was chromatographed on silica gel eluting with chloroform to give 3,4-dihydro-6-(3,4-dimethoxyphenyl)-1-ethyl-3-methyl-4-(2,4,6-trimethylphenylimino)-2(1H)-pyrimidinone (0.39 g).
Name
3,4-dihydro-6-(3,4-dimethoxyphenyl)-3-methyl-4-(2,4,6-trimethylphenylimino)-2(1H)-pyrimidinone
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step Two
Quantity
0.66 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 3,4-dihydro-6-(3,4-dimethoxyphenyl)-3-methyl-4-(2,4,6-trimethylphenylimino)-2(1H)-pyrimidinone (2.73 g) and potassium tert-butoxide (1.0 g) in dimethylformamide (27 ml) was added ethyl iodide (1.2 ml) and mixture was stirred for 3 hours. Then another potassium tert-butoxide (1.1 g) and ethyl iodide (0.57 ml) were added. The mixture was stirred for more 2 hours and poured into water. The precipitate was collected by filtration and added to 1N hydrochloric acid (15 ml). The mixture was refluxed for 5 hours. After being cooled, the reaction mixture was adjusted to pH 8.5 with aqueous sodium hydroxide. The precipitate was collected by filtration and added to diisopropyl ether (50 ml). The resultant mixture was filtered and the filtrate was evaporated in vacuo. The residue was recrystallized from a mixture of ethanol and water (3:1) to give 3,4-dihydro-6-(3,4-dimethoxyphenyl)-1-ethyl-3-methyl-4-(2,4,6-tri-methylphenylimino)-2(1H)-pyrimidinone (1.6 g). mp 116° -118° C.
Name
3,4-dihydro-6-(3,4-dimethoxyphenyl)-3-methyl-4-(2,4,6-trimethylphenylimino)-2(1H)-pyrimidinone
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three
Quantity
0.57 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 3,4-dihydro-6-(3,4-dimethoxyphenyl)-1-ethyl-3-methyl-4-thioxo-2(1H)-pyrimidinone (0.59 g) in tetrahydrofuran (50 ml) was added methyl iodide (10 ml) and the mixture was refluxed for 90 minutes. The precipitate was added to 2,4,6-trimethylaniline (2 g) and the mixture was heated at 110°-120° C. for 3 hours. The reaction mixture was washed with a mixture of hexane and diisopropyl ether to remove excess 2,4,6-trimethylaniline. The resulting precipitate was collected by filtration and then dissolved in chloroform. The solution was washed with an aqueous solution of sodium bicarbonate, dried over magnesium sulfate and evaporated under reduced pressure to give crude product, which was purified by silica gel column chromatography to give 3,4-dihydro-6-(3,4-dimethoxyphenyl)-1-ethyl-3-methyl-4-(2,4,6-trimethylphenylimino)-2(1H)-pyrimidinone (0.29 g); mp 57°-61° C. Thus obtained compound was recrystallized from a mixture of ethanol and water (3:1) to give the desired compound as crystals.
Name
3,4-dihydro-6-(3,4-dimethoxyphenyl)-1-ethyl-3-methyl-4-thioxo-2(1H)-pyrimidinone
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(3,4-Dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone
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6-(3,4-Dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone
Reactant of Route 3
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6-(3,4-Dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone
Reactant of Route 4
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6-(3,4-Dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone
Reactant of Route 5
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6-(3,4-Dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone
Reactant of Route 6
Reactant of Route 6
6-(3,4-Dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone

Citations

For This Compound
7
Citations
A Miyamae, S Kitamura, T Tada, S Koda… - Journal of pharmaceutical …, 1991 - Elsevier
The polymorphism of (E)-6-(3,4-dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1 H)-pyrimidinone (FK664; 1) was characterized by using X-ray powder diffractometry, …
Number of citations: 10 www.sciencedirect.com
A Miyamae, K Yamamoto, T Tada, S Koda… - … Section C: Crystal …, 1988 - scripts.iucr.org
(IUCr) Structure of (E)-6-(3,4-dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone (FK664) hemibenzene solvate Acta Crystallographica Section C Crystal …
Number of citations: 6 scripts.iucr.org
Y Sudo, K Maeda, T Ozaki, M Takai… - Drug development …, 1993 - Wiley Online Library
The cardiovascular effects of FK664, [6‐(3, 4‐dimethoxyphenyl)‐1‐ethyl‐4‐mesitylimino‐3‐methyl‐3, 4‐dihydro‐2 (1H)‐pyrimidinone], were examined in both in vitro and in vivo …
Number of citations: 3 onlinelibrary.wiley.com
K HASHIMOTO - Cardiac Mechanics and Function in the Normal …, 1989 - books.google.com
New positive inotropic agents have been synthesized and they are under intensive research to examine whether they are different from older drugs like digitalis and catecholamines in …
Number of citations: 0 books.google.com
C Chaimbault, JJ Bosc, JM Leger, P Negrier… - Journal of …, 2000 - Elsevier
The various crystalline forms of an original bicyclic compound [ethyl (2‐chloromethyl‐2,3‐dihydro‐5H‐oxazolo[3,2‐a]pyrimidin‐5‐one)‐6‐carboxylate); EOC] have been obtained and …
Number of citations: 8 www.sciencedirect.com
IB Rietveld, R Céolin - Journal of Thermal Analysis and Calorimetry, 2015 - Springer
The stability hierarchy of crystalline polymorphs is often determined on the basis of limited calorimetric data even when other useful data such as specific volumes may be available. …
Number of citations: 28 link.springer.com
IB Rietveld, R Céolin - academia.edu
The stability hierarchy of crystalline polymorphs is often determined on the basis of limited calorimetric data even when other useful data such as specific volumes may be available. …
Number of citations: 2 www.academia.edu

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